2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
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Overview
Description
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a thioethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine typically involves the reaction of 4-nitro-1H-pyrazole with a suitable thiol reagent under controlled conditions. One common method involves the nucleophilic substitution of a halogenated ethanamine derivative with 4-nitro-1H-pyrazole in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The thioethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioethanamine side chain can also participate in binding interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole: Lacks the thioethanamine side chain but shares the pyrazole core.
2-(4-Nitro-1H-pyrazol-1-yl)ethanamine: Similar structure but different substitution pattern.
Pyrazolopyrazine derivatives: Contain a pyrazole ring fused with another nitrogen-containing ring
Uniqueness
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is unique due to the presence of both a nitro group and a thioethanamine side chain, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-1-2-12-5-4(9(10)11)3-7-8-5/h3H,1-2,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINZSZOQJTVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])SCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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